molecular formula C14H20O2 B1594059 Hexyl phenylacetate CAS No. 5421-17-0

Hexyl phenylacetate

Cat. No. B1594059
CAS RN: 5421-17-0
M. Wt: 220.31 g/mol
InChI Key: MTAHGWGAEGVCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl phenylacetate, also known as fema 3457 or hexyl alpha-toluate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Hexyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, hexyl phenylacetate is primarily located in the membrane (predicted from logP). Hexyl phenylacetate is a sweet, foliage, and fruity tasting compound that can be found in tea. This makes hexyl phenylacetate a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Erythroid Differentiation and Hemoglobin Production : Phenylacetate, a derivative related to hexyl phenylacetate, has shown promise in inducing erythroid differentiation and fetal hemoglobin production in human leukemic cells. This could potentially offer a new approach for treating hematopoietic neoplasms and severe hemoglobinopathies (Samid, Yeh, & Prasanna, 1992).

  • Penicillin Production Enhancement : Research involving phenylacetate has uncovered its role in the overproduction of penicillin in Aspergillus nidulans, suggesting its utility in improving antibiotic biosynthesis strategies (Mingot, Peñalva, & Fernández-Cañón, 1999).

  • Catalysis and Molecular Recognition : Hexyl phenylacetate has been studied in the context of transesterification reactions using "imprinted" silica catalysts. This research is pivotal for understanding molecular recognition and catalysis in industrial chemistry (Ahmad & Davis, 1996).

  • Metabolic Pathway Elucidation : Studies involving phenylacetate derivatives like deuterated phenylalanine have contributed to understanding metabolic pathways, specifically the phenylalanine-tyrosine metabolism. This is crucial for medical research in conditions like phenylketonuria (Curtius, Völlmin, & Baerlocher, 1972).

  • Antimicrobial Activities : Compounds derived from phenylacetic acid, closely related to hexyl phenylacetate, have shown significant antimicrobial activities against various micro-organisms. This opens up potential uses in developing new antimicrobial agents (Popiołek & Biernasiuk, 2016).

  • Aerobic Metabolism of Phenylacetic Acid : The biochemical and molecular characterization of phenylacetate-coenzyme A ligase in Azoarcus evansii sheds light on the first step in the aerobic degradation of phenylacetic acid. This research is vital for understanding microbial metabolism and its applications (Mohamed, 2000).

properties

CAS RN

5421-17-0

Product Name

Hexyl phenylacetate

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

hexyl 2-phenylacetate

InChI

InChI=1S/C14H20O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3

InChI Key

MTAHGWGAEGVCLS-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)CC1=CC=CC=C1

Canonical SMILES

CCCCCCOC(=O)CC1=CC=CC=C1

density

0.970-0.977

Other CAS RN

5421-17-0

physical_description

Colourless oily liquid;  sweet-green, fruity-winey odou

solubility

Insoluble in water;  soluble in oils;  soluble in fats
Miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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